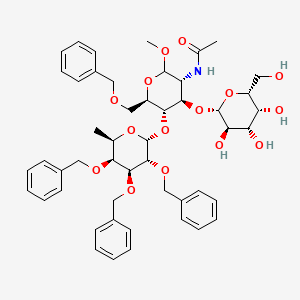
Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether involves multiple steps, including glycosylation reactions to form the trisaccharide core, followed by methylation and benzylation to protect the hydroxyl groups. The reaction conditions typically involve the use of Lewis acids as catalysts and anhydrous solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. the methods employed in laboratories can be scaled up, involving automated glycosylation techniques and advanced purification methods like high-performance liquid chromatography (HPLC) to achieve the desired product quality .
化学反应分析
Types of Reactions
Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether undergoes various chemical reactions, including:
Oxidation: Using reagents like to cleave the glycosidic bonds.
Reduction: Employing to reduce the carbonyl groups.
Substitution: Utilizing nucleophilic reagents to replace benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents like thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include deprotected trisaccharides , reduced glycosides , and substituted derivatives that can be further utilized in various biochemical assays .
科学研究应用
Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether is extensively used in scientific research, particularly in the following areas:
Chemistry: As a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: In the investigation of cell-surface interactions and glycan recognition processes.
Medicine: As a potential therapeutic agent in cancer research and immunotherapy.
Industry: In the development of carbohydrate-based drugs and diagnostic tools
作用机制
The mechanism of action of Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether involves its interaction with specific glycan-binding proteins on cell surfaces. These interactions can modulate various cellular pathways, including signal transduction and immune responses . The compound’s unique structure allows it to bind selectively to lectins and other carbohydrate-recognizing molecules, influencing cellular behavior and therapeutic outcomes .
相似化合物的比较
Similar Compounds
- Lewis B Trisaccharide, Methyl Glycoside Tetrabenzylether
- Lewis X Trisaccharide, Methyl Glycoside Tetrabenzylether
- Sialyl Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether
Uniqueness
This compound is unique due to its specific glycosidic linkages and benzyl protection groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits higher stability and selectivity in binding to certain glycan-binding proteins, making it a valuable tool in glycoscience research .
属性
分子式 |
C49H61NO15 |
|---|---|
分子量 |
904.0 g/mol |
IUPAC 名称 |
N-[(3R,4R,5S,6R)-2-methoxy-5-[(2R,3R,4S,5S,6R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-6-(phenylmethoxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C49H61NO15/c1-30-42(58-26-33-18-10-5-11-19-33)45(59-27-34-20-12-6-13-21-34)46(60-28-35-22-14-7-15-23-35)49(61-30)64-43-37(29-57-25-32-16-8-4-9-17-32)63-47(56-3)38(50-31(2)52)44(43)65-48-41(55)40(54)39(53)36(24-51)62-48/h4-23,30,36-49,51,53-55H,24-29H2,1-3H3,(H,50,52)/t30-,36-,37-,38-,39+,40+,41-,42+,43-,44-,45+,46-,47?,48+,49-/m1/s1 |
InChI 键 |
PRRHDWGPDCOFAR-FRMHWQRLSA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


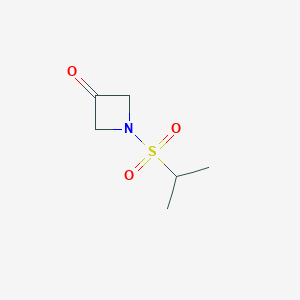
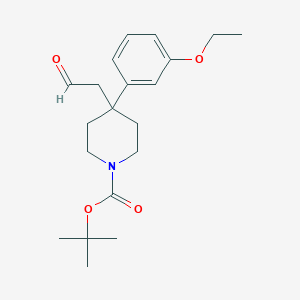

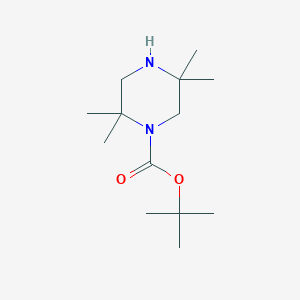
![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
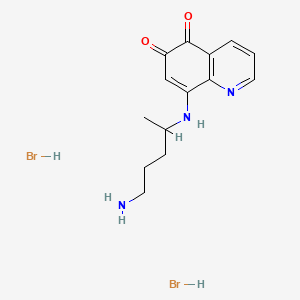
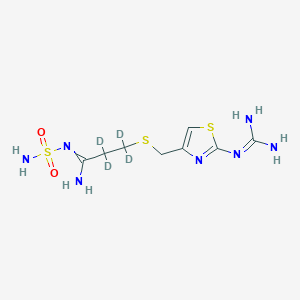
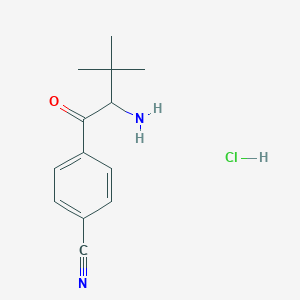
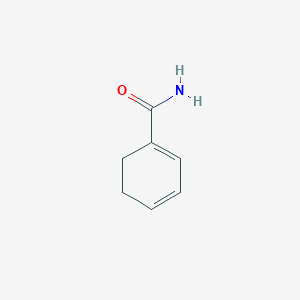
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
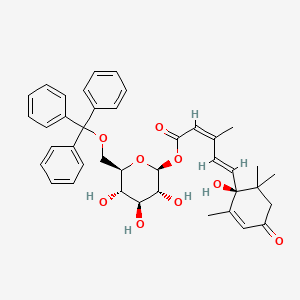
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)

